6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
Overview
Description
6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one is an organic compound belonging to the class of benzodiazepines. This compound is characterized by a fused ring system that includes a pyridine ring and a benzodiazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one typically involves the condensation of 2-chloronicotinic acid with an appropriate amine under acidic conditions. The reaction is carried out in a solvent such as butanol, with the addition of a catalytic amount of sulfuric acid. The mixture is refluxed at a temperature of around 80°C for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one involves its interaction with specific molecular targets in the body. It is believed to bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to various pharmacological effects, including anxiolytic and sedative properties .
Comparison with Similar Compounds
Similar Compounds
- 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
- 6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
- 6-Methyl-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
Uniqueness
6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one is unique due to its specific ring structure and the presence of both pyridine and benzodiazepine rings.
Properties
IUPAC Name |
6,11-dihydropyrido[3,2-c][1,5]benzodiazepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-8-4-3-7-13-11(8)14-9-5-1-2-6-10(9)15-12/h1-7H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRAVXBSPHJEBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=CC=N3)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80144315 | |
Record name | 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80144315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10189-78-3 | |
Record name | 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010189783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80144315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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